GO-203 TFA

MUC1-C Peptide Binding Cancer Biology

GO-203 TFA is a validated MUC1-C inhibitor with a unique dual-domain structure: a protease-resistant poly-D-arginine transduction domain linked to a stereochemically defined CQCRRKN targeting motif. Unlike generic CPPs or earlier L-peptide analogs, this all-D-amino acid peptide ensures target engagement specificity and in vivo antitumor efficacy. Procurement of validated GO-203, with the well-characterized negative control CP-2 available, ensures reproducible MUC1-C pathway inhibition in target validation and combination therapy studies.

Molecular Formula C89H171F3N52O21S2
Molecular Weight 2426.8 g/mol
CAS No. 1222186-26-6
Cat. No. B1151391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGO-203 TFA
CAS1222186-26-6
SynonymsGO203 TFA salt
Molecular FormulaC89H171F3N52O21S2
Molecular Weight2426.8 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1
InChIKeyWIUOAIBLROIIFP-BHDSHVNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GO-203 TFA (CAS 1222186-26-6): A D-Amino Acid Peptide Inhibitor of MUC1-C Dimerization for Targeted Cancer Research


GO-203 TFA (CAS 1222186-26-6) is a 17-residue, all-D-amino acid peptide comprising a poly-arginine (poly-R) cell-penetrating transduction domain linked to a CQCRRKN motif that selectively binds the MUC1-C cytoplasmic tail and blocks its homodimerization . The compound is supplied as a trifluoroacetate salt with a molecular weight of approximately 2426.77 g/mol and demonstrates aqueous solubility of at least 100 mg/mL . GO-203 functions as a potent and specific inhibitor of the MUC1-C oncoprotein, which is aberrantly overexpressed in colorectal, breast, prostate, lung, and pancreatic cancers, as well as certain hematologic malignancies .

Why Generic MUC1 Antagonists and Simple CPPs Cannot Substitute for GO-203 TFA (CAS 1222186-26-6)


Simple arginine-rich cell-penetrating peptides (CPPs) such as poly-arginine (e.g., R9) or activated derivatives like Cys(Npys)-(D-Arg)9 lack the C-terminal CQCRRKN targeting motif required for specific MUC1-C engagement . Conversely, earlier-generation MUC1 inhibitors such as GO-201 (an L-amino acid peptide) and control peptides like CP-2 (which substitutes the critical CQC-binding motif with an inactive AQARRKN sequence) fail to exhibit comparable target engagement or functional activity in direct comparative studies [1][2]. The unique dual-domain architecture of GO-203—coupling a protease-resistant, all-D-amino acid poly-R transduction domain with a stereochemically defined MUC1-C targeting motif—is essential for its verified in vitro binding, downstream signaling inhibition, and in vivo antitumor efficacy. Substitution with any in-class analog lacking either domain, or containing L-amino acid residues, will result in altered or absent biological activity as demonstrated by the negative control CP-2 across multiple independent studies [1].

Quantitative Differentiation Evidence for GO-203 TFA (CAS 1222186-26-6) Versus Closest Analogs


GO-203 TFA Directly Binds the MUC1-C Cytoplasmic Domain While the CP-2 Control Peptide Shows No Binding

GO-203 binds directly and specifically to the MUC1-C cytoplasmic domain CQC motif, whereas the control peptide CP-2, which substitutes the CQCRRKN targeting sequence with AQARRKN, exhibits no detectable binding [1]. In GST pull-down assays, GO-203 demonstrates direct interaction with the MUC1-C cytoplasmic domain, while CP-2 fails to show any interaction [1]. This binding specificity is corroborated by co-immunoprecipitation studies in which GO-203, but not CP-2, disrupts the MUC1-C/HER2 interaction in SKBR3 and BT474 breast cancer cells [2].

MUC1-C Peptide Binding Cancer Biology

GO-203 TFA Reduces PKM2 Activity by 60% at 100 µM in Cell-Free Assays, Whereas CP-2 Shows No Inhibition

In a cell-free enzymatic assay measuring pyruvate kinase M2 (PKM2) activity, incubation with 100 µM GO-203 resulted in a statistically significant reduction in PKM2 activity to approximately 40% of control levels (i.e., ~60% inhibition). In contrast, the control peptide CP-2 at the same concentration (100 µM) had no effect on PKM2 activity [1].

MUC1-C PKM2 Cancer Metabolism

GO-203 TFA Suppresses MUC1-Positive Prostate Cancer Cell Proliferation by >80%, While CP-2 Shows No Effect

In a cell proliferation assay using LNCaP/MUC1-C prostate cancer cells, daily treatment with 5 µM GO-203 resulted in a >80% reduction in cell number compared to untreated controls over a 6-day period. In contrast, cells treated with the control peptide CP-2 at the same concentration (5 µM) and under identical conditions exhibited growth kinetics indistinguishable from untreated controls, with no observable reduction in proliferation [1].

MUC1-C Prostate Cancer Antiproliferative

GO-203 TFA Demonstrates Complete Tumor Regression in Prostate Cancer Xenografts at 7.5 mg/kg IV Daily

In an in vivo prostate cancer xenograft model, GO-203 administered intravenously at 7.5 mg/kg daily for 21 days resulted in complete and sustained tumor regression. This contrasts with earlier-generation MUC1 inhibitors such as GO-201, which, while demonstrating efficacy in breast and prostate xenograft models, is an L-amino acid peptide with reduced in vivo stability and protease resistance [1]. Although no direct head-to-head xenograft comparison between GO-203 and GO-201 has been published, the design of GO-203 as an all-D-amino acid peptide was explicitly intended to improve upon the pharmacokinetic limitations of L-peptide predecessors [2].

MUC1-C Prostate Cancer Xenograft In Vivo Efficacy

GO-203 TFA Selectively Kills MUC1-Positive Colorectal Cancer Cells (~80% Death) with No Effect on MUC1-Negative Cells

GO-203 TFA exhibits striking cellular selectivity, inducing approximately 80% cell death in MUC1-positive SKCO-1 colorectal cancer cells at 5 µM over 3 days, while having no effect on MUC1-negative SW480 and LOVO colorectal cancer cells under identical conditions [1]. This target-dependent cytotoxicity is consistent with the mechanism of MUC1-C inhibition and is not observed with non-specific CPPs such as poly-arginine alone, which lack the CQCRRKN targeting motif [2].

MUC1-C Colorectal Cancer Selectivity Cytotoxicity

High-Impact Research and Industrial Applications for GO-203 TFA (CAS 1222186-26-6)


Validating MUC1-C Dependency in Colorectal, Breast, Prostate, Lung, and Pancreatic Cancer Models

GO-203 TFA is the established chemical probe for interrogating MUC1-C oncogenic addiction. Its demonstrated ability to selectively kill MUC1-positive cancer cells while sparing MUC1-negative cells [1], and its robust in vivo efficacy in xenograft models [2], make it essential for target validation studies across a broad spectrum of carcinomas. Procurement of GO-203, rather than generic CPPs, ensures that experimental outcomes are attributable to specific MUC1-C pathway inhibition rather than off-target cytotoxicity.

Mechanistic Studies of MUC1-C-Mediated Signaling Pathways (AKT-mTOR-S6K1, PKM2, TIGAR)

The quantitative evidence for GO-203-mediated inhibition of downstream MUC1-C effectors—including suppression of PKM2 activity by ~60% at 100 µM [1], downregulation of TIGAR protein expression, and inhibition of the AKT-S6K1-eIF4A translational pathway [2]—supports its use as a precise tool for dissecting MUC1-C signaling networks. The availability of the well-characterized negative control CP-2 further enables rigorous experimental design.

Combination Therapy Studies with Cytotoxic Agents, Lenalidomide, or Antibody-Drug Conjugates

Published studies have demonstrated that GO-203 is synergistic with cytotoxic agents in breast cancer cells [1], exhibits more-than-additive effects with lenalidomide in multiple myeloma models [2], and serves as a benchmark pharmacological inhibitor in the development of MUC1-C-targeted antibody-drug conjugates . Procurement of validated GO-203 ensures reproducibility in these advanced combination therapy investigations.

Developing and Validating MUC1-C Biomarker Assays and Diagnostic Tools

Given its well-characterized binding specificity to the MUC1-C cytoplasmic domain CQC motif [1], GO-203 can be employed as a reference standard in the development and calibration of assays designed to detect or quantify MUC1-C expression, dimerization status, or functional activity in clinical samples. Its all-D-amino acid stability ensures consistent performance in long-term assay validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for GO-203 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.